Sodium Octane-1-sulfonate Hydrate

Catalog No.
S742701
CAS No.
207596-29-0
M.F
C8H19NaO4S
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Octane-1-sulfonate Hydrate

CAS Number

207596-29-0

Product Name

Sodium Octane-1-sulfonate Hydrate

IUPAC Name

sodium;octane-1-sulfonate;hydrate

Molecular Formula

C8H19NaO4S

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C8H18O3S.Na.H2O/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1

InChI Key

MBURIAHQXJQKRE-UHFFFAOYSA-M

SMILES

CCCCCCCCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CCCCCCCCS(=O)(=O)[O-].O.[Na+]

Ion-Pairing Reagent in Chromatography:

SOS is widely used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) [, , ]. It improves the separation and detection of ionic compounds, particularly peptides and proteins, by enhancing their solubility and chromatographic behavior [, , ]. SOS interacts with these charged molecules through electrostatic forces, forming neutral ion pairs that can be more easily separated by the HPLC column [, , ].

Surfactant in Analytical Techniques:

Due to its surface-active properties, SOS also functions as a surfactant in various analytical techniques, including:

  • Electrophoresis: SOS can improve the separation of charged molecules in capillary electrophoresis (CE) by affecting their interaction with the capillary wall [].
  • Mass spectrometry (MS): SOS can be used in electrospray ionization (ESI) MS to enhance the ionization of certain analytes, leading to improved sensitivity and detection [].

Other Applications:

Beyond chromatography and electrophoresis, SOS finds use in other scientific research areas, such as:

  • Micellar catalysis: SOS can act as a catalyst in micellar systems, facilitating specific chemical reactions within the confined environment of micelles [].
  • Material science: SOS can be employed in the synthesis and characterization of nanoparticles and other functional materials [].

Sodium octane-1-sulfonate hydrate is a chemical compound with the formula C8H17NaO3SH2O\text{C}_8\text{H}_{17}\text{NaO}_3\text{S}\cdot \text{H}_2\text{O} and a molecular weight of approximately 216.27 g/mol. It is commonly utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and is characterized by its amphiphilic nature, which allows it to interact with both polar and nonpolar molecules. This compound typically appears as a white fine powder that is soluble in water, producing a clear and colorless solution .

  • Skin and Eye Irritant: SOS can irritate skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling [].
  • Dust Inhalation: Avoid inhaling dust particles of SOS. Use a fume hood while working with the compound in powder form [].

Sodium octane-1-sulfonate hydrate can be synthesized through the neutralization reaction between octane-1-sulfonic acid and sodium hydroxide. The reaction can be represented as follows:

C8H17SO3H+NaOHC8H17SO3Na+H2O\text{C}_8\text{H}_{17}\text{SO}_3\text{H}+\text{NaOH}\rightarrow \text{C}_8\text{H}_{17}\text{SO}_3\text{Na}+\text{H}_2\text{O}

This reaction results in the formation of sodium octane-1-sulfonate and water, with the product existing as a monohydrate due to the incorporation of one water molecule .

The most common method for synthesizing sodium octane-1-sulfonate hydrate involves the neutralization of octane-1-sulfonic acid with sodium hydroxide. This process can be carried out in aqueous solutions under controlled conditions to ensure complete reaction and purity of the final product. The synthesis typically requires monitoring pH levels to achieve optimal neutralization without excess base or acid remaining in the solution .

Sodium octane-1-sulfonate hydrate is widely used in various analytical techniques, particularly in HPLC, where it serves as an ion-pairing agent. Its applications include:

  • Chromatographic Analysis: Enhancing the separation and detection of ionic compounds, especially peptides and proteins, by forming neutral ion pairs that improve their chromatographic behavior .
  • Surfactant Properties: Acting as a surfactant in various analytical techniques due to its amphiphilic nature, aiding in solubilizing hydrophobic compounds.
  • Research

Interaction studies involving sodium octane-1-sulfonate hydrate primarily focus on its role in chromatography. The compound interacts with charged analytes through ionic forces, allowing for effective partitioning into nonpolar stationary phases within chromatographic columns. This interaction is crucial for separating complex mixtures based on hydrophobicity and charge characteristics .

Studies have shown that sodium octane-1-sulfonate significantly improves the resolution of chromatographic peaks for various analytes, making it a valuable tool in analytical chemistry .

Sodium octane-1-sulfonate hydrate shares similarities with several other sulfonate compounds commonly used in chromatography. Here are some notable comparisons:

Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Use
Sodium dodecyl sulfateC12H25NaO4S288.38Surfactant and detergent
Sodium hexanesulfonateC6H13NaO3S196.24Ion-pairing reagent in chromatography
Sodium decanesulfonateC10H21NaO3S236.34Ion-pairing reagent

Uniqueness of Sodium Octane-1-Sulfonate Hydrate

Sodium octane-1-sulfonate hydrate is unique due to its specific chain length (eight carbon atoms), which allows it to effectively interact with a range of analytes while maintaining good solubility characteristics compared to longer or shorter chain sulfonates. This specificity enhances its performance in chromatographic applications, particularly for medium-sized organic molecules like peptides and proteins .

Systematic Chemical Nomenclature

The compound sodium octane-1-sulfonate hydrate follows established International Union of Pure and Applied Chemistry naming conventions for organosulfonic acid derivatives [1]. The systematic name "sodium octane-1-sulfonate" indicates the presence of an eight-carbon aliphatic chain with a sulfonate functional group attached to the primary carbon position [2]. The International Union of Pure and Applied Chemistry preferred name emphasizes the structural relationship between the octane backbone and the sulfonate substituent [3].

The Chemical Abstracts Service registry system employs the nomenclature "1-octanesulfonic acid sodium salt" to specify the parent acid structure and its sodium salt form [1] [4]. This naming convention clearly identifies the sulfonic acid functionality at the terminal carbon position of the octane chain [5]. Alternative systematic designations include "sodium 1-octanesulfonate" and "octane-1-sulfonic acid sodium salt," which provide equivalent structural information through different organizational approaches [2] [6].

Chemical Identifiers and Registry Numbers

The compound maintains distinct Chemical Abstracts Service registry numbers for its different hydration states: 207596-29-0 for the hydrate form and 5324-84-5 for the anhydrous variant [2] [7]. The European Community number 226-195-4 corresponds to the anhydrous form, while the Molecular Drug Bank number MFCD00149551 specifically identifies the hydrated variant [6] [8]. The PubChem Compound Identifier 23669624 provides database access to comprehensive molecular information [1] [3].

The International Chemical Identifier Key HRQDCDQDOPSGBR-UHFFFAOYSA-M serves as a unique molecular fingerprint for database searching and computational applications [1] [4]. The Simplified Molecular Input Line Entry System notation [Na+].CCCCCCCCS([O-])(=O)=O represents the ionic structure with explicit charge separation [1] [5].

Molecular Formula and Structural Representation

The anhydrous form exhibits the molecular formula C₈H₁₇NaO₃S with a molecular weight of 216.27 grams per mole [1] [3]. The monohydrate variant displays the formula C₈H₁₉NaO₄S with a corresponding molecular weight of 234.29 grams per mole [2] [9]. Variable hydration states follow the general formula C₈H₁₇NaO₃S·nH₂O, where n represents the number of water molecules incorporated into the crystal structure [7] [8].

The linear formula representation CH₃(CH₂)₇SO₃Na clearly illustrates the eight-carbon aliphatic chain terminating in the sulfonate sodium salt functionality [3] [10]. The structural arrangement consists of a primary alkyl chain with the sulfonic acid group attached to the terminal carbon atom, forming a sodium sulfonate salt [4] [11].

Table 1: Molecular Formulas and Identifiers

FormMolecular FormulaMolecular Weight (g/mol)Chemical Abstracts Service NumberLinear Formula
Anhydrous sodium octane-1-sulfonateC₈H₁₇NaO₃S216.275324-84-5CH₃(CH₂)₇SO₃Na
Sodium octane-1-sulfonate monohydrateC₈H₁₉NaO₄S234.29207596-29-0CH₃(CH₂)₇SO₃Na·H₂O
Sodium octane-1-sulfonate hydrate (variable)C₈H₁₇NaO₃S·nH₂O216.27 + 18.02n207596-29-0CH₃(CH₂)₇SO₃Na·nH₂O

Chemical Classification Hierarchy

Sodium octane-1-sulfonate hydrate belongs to the kingdom of organic compounds, specifically within the superclass of organic acids and derivatives [4] [12]. The compound falls under the class of organic sulfonic acids and derivatives, with further subdivision into organosulfonic acids and derivatives [4] [12]. The direct parent classification identifies it as an organosulfonic acid, characterized by the presence of the sulfonic acid group with the general structure RS(=O)₂OH [4] [13].

The molecular framework classification designates sodium octane-1-sulfonate hydrate as an aliphatic acyclic compound, indicating its non-cyclic carbon chain structure [4] [14]. Within functional group classification, the compound represents a sulfonate salt, conforming to the general formula RSO₃⁻M⁺ where R represents the organic alkyl group and M⁺ represents the metal cation [13] [15].

Structural Classification Categories

The structural classification identifies sodium octane-1-sulfonate hydrate as a primary alkyl sulfonate, indicating attachment of the sulfonate group to a primary carbon atom [4] [16]. The chemical family designation places it among long-chain aliphatic sulfonates, which are characterized by extended alkyl chains that confer surfactant properties [17] [18]. The specific compound type classification identifies it as an octyl sulfonate sodium salt, emphasizing the eight-carbon chain length and sodium counterion [6] [3].

The hierarchical classification system provides a systematic approach to understanding the compound's relationship to other chemical entities [19] [20]. This classification framework facilitates database organization, property prediction, and comparative analysis with structurally related compounds [21] [19].

Table 2: Hierarchical Chemical Classification

Classification LevelCategoryDescription
KingdomOrganic compoundsCarbon-based molecular entities
Super ClassOrganic acids and derivativesOrganic compounds containing acidic functional groups
ClassOrganic sulfonic acids and derivativesSulfur-containing organic acids and their derivatives
Sub ClassOrganosulfonic acids and derivativesOrganic compounds with sulfonic acid functionality
Direct ParentOrganosulfonic acidsCompounds containing the sulfonic acid group RS(=O)₂OH
Molecular FrameworkAliphatic acyclic compoundsNon-cyclic aliphatic carbon chain structures
Functional Group ClassSulfonate saltsSalts of sulfonic acids with general formula RSO₃⁻M⁺
Structural ClassificationPrimary alkyl sulfonatesSulfonates attached to primary carbon atoms
Chemical FamilyLong-chain aliphatic sulfonatesSurfactant molecules with extended alkyl chains
Specific Compound TypeOctyl sulfonate sodium saltEight-carbon chain sulfonate with sodium counterion

Nomenclature Systems and Conventions

Multiple nomenclature systems contribute to the comprehensive identification and classification of sodium octane-1-sulfonate hydrate [22] [23]. The International Union of Pure and Applied Chemistry system emphasizes systematic structural description through identification of the longest carbon chain and appropriate functional group suffixes [16] [15]. The Chemical Abstracts Service system focuses on parent acid identification with explicit salt specification [1] [5].

Traditional common names, including "sodium octylsulfonate" and "octyl sodium sulfonate," reflect historical usage patterns and commercial applications [1] [17]. The surfactant industry nomenclature emphasizes chain length and surface-active properties, while regulatory classification systems prioritize safety and handling considerations [24] [25].

International Naming Standards

The European Inventory system follows established safety regulations for chemical identification and classification [11] [24]. Pharmaceutical nomenclature conventions apply when the compound serves therapeutic or biomedical functions, though such applications fall outside the scope of basic nomenclature considerations [24] [22]. Commercial trade names vary according to manufacturer specifications and marketing considerations [23] [24].

The International Non-proprietary Names system provides standardized nomenclature for substances with potential pharmaceutical applications [22] [24]. Regulatory classification systems encompass transportation, safety, and environmental considerations that influence naming and identification protocols [25] [19].

Table 3: Nomenclature Systems and Applications

Naming SystemPrimary RuleApplication Context
International Union of Pure and Applied Chemistry SystemIdentify longest carbon chain, add -sulfonate suffixScientific publications and databases
Chemical Abstracts Service SystemName parent sulfonic acid, specify sodium saltChemical registry and indexing
Traditional Common NamesUse historical or descriptive namesHistorical literature and patents
Surfactant Industry NomenclatureEmphasize chain length and surfactant propertiesDetergent and cleaning product industry
European Inventory SystemFollow European chemical safety regulationsEuropean Union chemical regulations
Regulatory Classification SystemsSafety and handling classification systemsChemical safety and transport

Synonyms and Alternative Designations

Sodium octane-1-sulfonate hydrate appears in scientific literature under numerous synonymous designations that reflect different naming conventions and historical usage patterns [2] [6]. The synonym "1-octanesulfonic acid sodium salt" emphasizes the parent acid structure and salt formation process [1] [3]. Alternative designations include "sodium 1-octanesulfonate," "1-octanesulfonate sodium," and "sodium octanesulfonate," each providing equivalent structural information through different organizational approaches [6] [7].

Commercial and industrial nomenclature includes "sodium octylsulfonate," "octyl sodium sulfonate," and "sodium caprylyl sulfonate," reflecting practical applications and marketing considerations [1] [17]. The designation "ion pair chromatography agent" indicates specific analytical applications, while "high-performance liquid chromatography grade" specifies purity requirements for analytical use [1] [10].

Database and Registry Synonyms

Chemical database systems employ various synonymous entries to ensure comprehensive searchability and cross-referencing capabilities [2] [6]. The synonym "1-octanesulfonic acid sodium salt monohydrate" specifically identifies the hydrated form with explicit water content specification [7] [8]. Alternative hydrate designations include "sodium 1-octanesulfonate hydrate" and "sodium octane-1-sulfonate monohydrate," providing equivalent identification through different linguistic constructions [6] [9].

The Chemical Abstracts Service system recognizes multiple synonymous entries including "1-octanesulfonic acid, sodium salt" and "octanesulfonic acid, sodium salt," facilitating comprehensive literature searching and chemical identification [1] [4]. Registry systems maintain cross-reference tables linking synonymous designations to ensure accurate compound identification across different nomenclature systems [2] [7].

Table 4: Systematic Names and Synonyms

Systematic NameName TypeUsage Context
sodium octane-1-sulfonateInternational Union of Pure and Applied Chemistry preferred nameOfficial nomenclature
1-octanesulfonic acid sodium saltChemical Abstracts Service nameDatabase indexing
sodium 1-octanesulfonateAlternative systematic nameScientific literature
octane-1-sulfonic acid sodium saltDescriptive systematic nameChemical catalogs
1-octanesulfonic acid, sodium saltChemical Abstracts Service alternativeRegulatory documents
1-octanesulfonate, sodiumInverted systematic nameTechnical specifications
sodium octylsulfonateCommon nameCommercial applications
octyl sodium sulfonateDescriptive common nameIndustrial documentation
sodium caprylyl sulfonateTrivial nameSurfactant industry

GHS Hazard Statements

Aggregated GHS information provided by 799 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 799 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 757 of 799 companies with hazard statement code(s):;
H315 (99.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5324-84-5

Dates

Modify: 2023-08-15

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